4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine
Overview
Description
4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms on a triazine ring with a methoxyphenyl amine. One common method involves the reaction of cyanuric chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
- N-(4,4-Dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide
Uniqueness
4,6-Dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine and methoxyphenyl groups on the triazine ring. This combination of substituents imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4,6-dichloro-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c1-17-7-4-2-6(3-5-7)13-10-15-8(11)14-9(12)16-10/h2-5H,1H3,(H,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWSAXHNXHFNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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